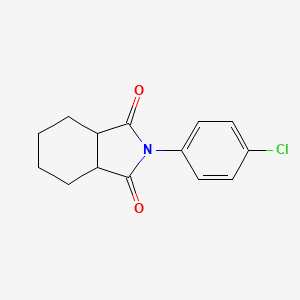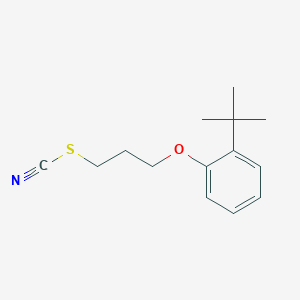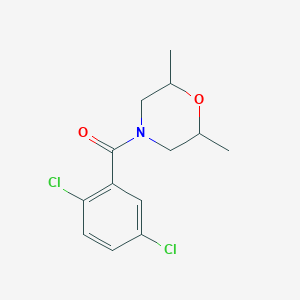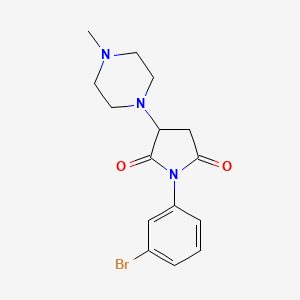![molecular formula C19H19Cl2NO4 B4963884 isobutyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4963884.png)
isobutyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate, commonly known as dicamba, is a herbicide widely used in agriculture to control broadleaf weeds. It belongs to the class of benzoic acid herbicides and is known for its selective activity against dicotyledonous plants. The chemical structure of dicamba contains a carboxylic acid, an amine, and a phenyl ring, which are responsible for its herbicidal activity.
作用機序
Dicamba works by mimicking the natural plant hormone auxin, which regulates plant growth and development. Dicamba disrupts the normal auxin signaling pathway, leading to abnormal growth and development of the plant. This results in the death of the plant or the inhibition of its growth.
Biochemical and physiological effects:
Dicamba has been shown to affect various biochemical and physiological processes in plants, including photosynthesis, respiration, and protein synthesis. It also affects the cell membrane and cell wall structure, leading to the disruption of normal plant growth and development.
実験室実験の利点と制限
Dicamba is widely used in laboratory experiments to study plant growth and development. Its advantages include its selective activity against dicotyledonous plants, its ability to mimic the natural plant hormone auxin, and its availability in pure form. However, dicamba also has some limitations, including its potential impact on the environment and its potential toxicity to non-target organisms.
将来の方向性
Future research on dicamba could focus on its potential impact on the environment and non-target organisms, as well as its potential use in sustainable agriculture. Studies could also investigate the development of dicamba-resistant crops and the use of dicamba in combination with other herbicides to improve weed control. Additionally, research could focus on the development of new synthesis methods for dicamba to improve its efficiency and reduce its environmental impact.
合成法
Dicamba can be synthesized by several methods, including the reaction of 2,4-dichlorophenol with chloroacetyl chloride, followed by the reaction with isobutylamine and benzoic acid. The resulting product is purified by recrystallization to obtain pure dicamba. Other methods include the reaction of 2,4-dichlorophenoxyacetic acid with isobutylamine and benzoic acid, or the reaction of 2,4-dichlorophenoxyacetic acid with isobutylamine and acetic anhydride.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal activity and its potential impact on the environment. Research has focused on the mechanism of action of dicamba, its biochemical and physiological effects on plants, and its advantages and limitations for use in laboratory experiments.
特性
IUPAC Name |
2-methylpropyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO4/c1-12(2)10-26-19(24)13-3-6-15(7-4-13)22-18(23)11-25-17-8-5-14(20)9-16(17)21/h3-9,12H,10-11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXQEJFUNCONGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4963812.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963816.png)
![N-(2,5-dimethylphenyl)-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B4963821.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B4963822.png)

![1-(3-{1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4963834.png)


![2-({1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4963852.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B4963863.png)



